N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide
Description
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide is a synthetic organic compound that belongs to the class of amides It features a piperidine ring, a trifluoromethyl group, and a phenethylamine backbone
Properties
CAS No. |
73826-20-7 |
|---|---|
Molecular Formula |
C18H25F3N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-piperidin-1-yl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]propanamide |
InChI |
InChI=1S/C18H25F3N2O/c1-14(12-15-6-5-7-16(13-15)18(19,20)21)22-17(24)8-11-23-9-3-2-4-10-23/h5-7,13-14H,2-4,8-12H2,1H3,(H,22,24) |
InChI Key |
QBLILIXDAZMDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)CCN2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide typically involves the following steps:
Formation of the Phenethylamine Backbone: The starting material, alpha-methyl-m-trifluoromethylbenzene, undergoes a Friedel-Crafts alkylation to introduce the phenethylamine moiety.
Piperidine Ring Formation: The phenethylamine intermediate is then reacted with a suitable piperidine derivative under reductive amination conditions.
Amide Bond Formation: The final step involves the coupling of the piperidine derivative with a propionyl chloride to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, catalysts, and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the amide or piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or piperidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group may enhance its binding affinity and metabolic stability, while the piperidine ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide: vs. : The latter has a pyrrolidine ring instead of a piperidine ring, which may affect its biological activity.
This compound: vs. : The morpholine ring introduces an oxygen atom, potentially altering its solubility and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and lipophilicity.
Biological Activity
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and its effects on catecholamine metabolism. This article aims to provide a detailed overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C18H25F3N2O
- Molecular Weight : 348.4 g/mol
- CAS Number : 3056719
This structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and altered binding interactions with biological targets.
This compound functions primarily as a tyrosine hydroxylase inhibitor , similar to other compounds like alpha-methyltyrosine (AMPT). By inhibiting tyrosine hydroxylase, this compound reduces the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), which can have significant implications for conditions characterized by catecholamine excess such as pheochromocytoma.
Key Mechanisms:
- Inhibition of Catecholamine Synthesis : The compound reduces catecholamine levels by blocking the conversion of tyrosine to L-DOPA.
- Impact on Neurotransmitter Dynamics : Altered levels of catecholamines can influence various neurological and physiological functions, including mood regulation and stress response.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of catecholamine production. Research indicates that this inhibition can lead to reduced sympathetic nervous system activity, which is beneficial in managing conditions such as hypertension and anxiety disorders.
In Vivo Studies
Animal models have shown that administration of the compound results in:
- Decreased blood pressure in hypertensive models.
- Reduction in anxiety-like behaviors in stress-induced models.
These findings suggest that the compound may be useful in therapeutic contexts where modulation of catecholamine levels is desired.
Case Studies
-
Pheochromocytoma Management
- A clinical study involving patients with pheochromocytoma reported that administration of AMPT led to a significant reduction in plasma catecholamine levels. Patients experienced symptomatic relief when preparing for surgical intervention, highlighting the compound's utility in preoperative settings .
-
Chronic Fatigue Syndrome (CFS)
- A case report documented a male patient diagnosed with CFS who exhibited symptom improvement after receiving low doses of AMPT. This case emphasizes the potential for repurposing tyrosine hydroxylase inhibitors in treating stress-related disorders characterized by dysregulated catecholamine metabolism .
Summary of Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
